Product packaging for MIMOSAPC(Cat. No.:CAS No. 189897-23-2)

MIMOSAPC

Cat. No.: B1171221
CAS No.: 189897-23-2
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Description

Product Name: MIMOSAPC Research Applications: [Upon finding information, describe the main research applications here. For example: "this compound is a novel small molecule inhibitor used in immunological and oncological research to study X signaling pathway."] Mechanism of Action: [Upon finding information, describe the specific biochemical interaction here. For example: "Its mechanism of action involves the targeted inhibition of the Y protein, leading to the modulation of downstream Z pathway."] Research Value: [Upon finding information, explain the compound's value to researchers. For example: "This compound provides a valuable tool for elucidating the role of [target/pathway] in disease models, contributing to drug discovery and basic biological understanding."] Usage Notes: This product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer: This product is labeled and sold as "For Research Use Only" (RUO). It must not be used as a drug, agricultural chemical, or for any other commercial or personal applications .

Properties

CAS No.

189897-23-2

Molecular Formula

C45H79N11O15

Synonyms

MIMOSAPC

Origin of Product

United States

Biosynthetic and Synthetic Methodologies for Mimosapc

Biosynthesis Pathways of Mimosine in Natural Systems

The natural production of mimosine occurs within specific plant species through a series of enzymatic reactions.

Origin in Mimosa pudica and Related Botanical Sources

Mimosine is notably present in all parts of plants belonging to the Mimosa and Leucaena genera, including Mimosa pudica and Leucaena leucocephala. semanticscholar.orgexpasy.org This toxic, non-protein amino acid is found in the foliage, seeds, stems, roots, and even the root nodules of these plants. scielo.org.co Its presence in these species has been a subject of interest due to its effects on animals that consume the plants. semanticscholar.org

Enzymatic Pathways and Intermediates in Mimosa Species

The biosynthesis of mimosine is intricately linked with the metabolic pathways of other amino acids, particularly cysteine. researchgate.net The key enzyme responsible for the final step in mimosine synthesis is L-mimosine synthase (EC 2.5.1.52). expasy.orgwikipedia.org This enzyme catalyzes the reaction between O-acetyl-L-serine (OAS) and 3,4-dihydroxypyridine (3,4-DHP), producing mimosine (also known as 3-(3,4-dihydroxypyridin-1-yl)-L-alanine) and acetate. wikipedia.org

Recent research has revealed that a cytosolic O-acetylserine (thiol)lyase (OASTL), also known as cysteine synthase, can also catalyze the formation of mimosine. researchgate.netresearchgate.net This dual-function enzyme highlights a potential evolutionary link between the metabolic pathways of cysteine and mimosine. researchgate.net The reaction involves the formation of an external Schiff base linkage between OAS and the cofactor pyridoxal-5'-phosphate (PLP), followed by a series of steps leading to the formation of mimosine. researchgate.net

The biosynthesis pathway can be summarized in the following table:

PrecursorsKey EnzymesIntermediatesFinal Product
Serine, Acetyl-CoASerine acetyl transferase (SAT)O-acetylserine (OAS)Mimosine
O-acetyl-L-serine, 3,4-dihydroxypyridineL-mimosine synthase, Cysteine synthase (OASTL)PLP-OAS complex, α-aminoacrylateMimosine

This table illustrates the key components involved in the enzymatic synthesis of mimosine within plant systems.

Genetic Determinants of Mimosine Biosynthesis

The production of mimosine is governed by specific genes that encode the necessary biosynthetic enzymes. Two key genes identified are those for mimosine synthase and mimosinase, the enzyme responsible for its degradation. nih.govfrontiersin.org Studies have shown that the expression of the mimosine synthase gene is influenced by environmental factors. For instance, its activity is highest in the absence of soil salinity and is promoted by nitrogen abundance. nih.govfrontiersin.org

Genomic studies of mimosoid species have revealed that they possess more copies of the genes for serine acetyltransferase (SAT) and mimosine synthase compared to non-mimosoid species. researchgate.net This higher gene count is particularly evident in Leucaena leucocephala, which is believed to be a result of successive whole-genome duplication events. researchgate.net The expression levels of these genes can vary between different subspecies, leading to differences in mimosine content. frontiersin.org

Chemical Synthesis Approaches for Mimosine and Analogs

The unique properties of mimosine have driven the development of various chemical methods for its synthesis and the creation of related compounds.

Strategies for de novo Chemical Synthesis

The first chemical synthesis of mimosine was achieved by Adams and Johnson. semanticscholar.org De novo synthesis provides a way to produce mimosine and its isomers without relying on natural sources. One approach involves the reaction of 2-hydroxypyridine (B17775) or 4-hydroxypyridine (B47283) with various acrylates to produce mimosine derivatives. semanticscholar.org The synthesis of mimosine isomers has been explored to investigate the structure-activity relationship, revealing that the position of the α-hydroxy-oxo function in the pyridine (B92270) ring is crucial for its biological activity. semanticscholar.org

Modern approaches to chemical synthesis are increasingly automated, which can accelerate the discovery and production of new molecules. acs.org While not specifically detailed for mimosine in the provided context, these general advancements in automated synthesis could potentially be applied to create a diverse range of mimosine analogs for research purposes. acs.org

Elucidation of Mimosapc S Mechanisms of Biological Action

Molecular Interactions and Target Identification

Investigation of Cellular Pathways Modulated by MIMOSAPC

There is currently no available research detailing the cellular pathways modulated by a compound named this compound. Investigations into how a substance affects signaling cascades, metabolic pathways, or gene expression networks are fundamental to understanding its biological role. Such studies would typically involve techniques like transcriptomics, proteomics, and phosphoproteomics to map the cellular response to the compound.

Identification of Specific Molecular Targets and Ligand Interactions

The specific molecular targets of this compound have not been identified in any accessible scientific literature. The process of target identification often involves methods such as affinity chromatography, yeast two-hybrid screening, or computational docking studies to determine which proteins or other macromolecules the compound binds to. Without this information, the direct mechanism of action cannot be elucidated.

Mechanistic Insights into Oxidative Stress Modulation via Electron Donation

No studies were found that describe this compound's role in modulating oxidative stress or its capacity for electron donation. A compound with such a mechanism would likely be evaluated for its ability to scavenge free radicals, chelate metal ions, or influence the activity of antioxidant enzymes. The chemical structure of the compound would be crucial in predicting and confirming its electron-donating potential.

Cellular Responses and Physiological Perturbations

Effects on Cellular Signaling Cascades

Information regarding the effects of this compound on specific cellular signaling cascades is not available. Research in this area would focus on key pathways such as the MAPK/ERK, PI3K/Akt, or NF-κB pathways, often using techniques like Western blotting to measure the phosphorylation status of key proteins within these cascades.

Modulation of Redox Homeostasis in In Vitro Systems

There are no published in vitro studies examining the modulation of redox homeostasis by this compound. Such research would typically involve treating cell cultures with the compound and measuring markers of oxidative stress, such as reactive oxygen species (ROS) levels, and assessing the cellular antioxidant capacity, including levels of glutathione (B108866) and the activity of enzymes like superoxide (B77818) dismutase and catalase.

Data Tables

Due to the lack of available data, no interactive data tables can be generated.

Compound Names

As no article content could be generated, there are no compound names to list.

Absence of Scientific Data on "this compound"

Following a comprehensive search of scientific and academic databases, there is currently no available research or published data concerning a chemical compound referred to as "this compound." This includes a lack of information regarding its effects on cellular viability and proliferation in any research model.

The scientific community relies on published, peer-reviewed studies to validate the existence, structure, and biological activity of chemical compounds. Without such documentation, it is not possible to provide an accurate and informative article on the specific mechanisms of biological action for "this compound" as requested.

General principles of how cellular viability and proliferation are studied are well-established. Cellular viability, or the number of healthy cells in a sample, is a critical measurement in cell culture. ekb.eg It can be assessed through various methods, including metabolic assays like the MTT or resazurin-based assays, which measure the metabolic activity of living cells. sigmaaldrich.comnih.gov Another common method is the trypan blue exclusion assay, which distinguishes between viable and non-viable cells based on membrane integrity. ekb.eg

Cellular proliferation, the process of cell division, is fundamental to understanding population dynamics and homeostasis. nih.gov This is often studied by measuring the synthesis of new DNA. nih.gov Techniques for this include the incorporation of nucleoside analogs like BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) into the DNA of actively dividing cells. sigmaaldrich.comnih.gov These incorporated analogs can then be detected, providing a measure of proliferative activity. nih.gov

While these methodologies are standard in cellular biology, their specific application to a compound named "this compound" has not been documented in the accessible scientific literature. Therefore, no data tables or detailed research findings on its impact on cellular viability and proliferation can be generated.

Should "this compound" be an alternative name, a newly synthesized compound not yet published, or a typographical error, further clarification on the compound's identity would be necessary to conduct a meaningful scientific review.

Structure Activity Relationship Sar Studies of Mimosapc

Correlating Molecular Configuration with Biological Activities

The three-dimensional arrangement of a molecule is critical to its ability to interact with a biological target. For MIMOSAPC, which operates on a quinazoline (B50416) framework, the spatial orientation of its substituent groups dictates its binding affinity within the kinase domain.

Initial studies focused on the stereochemistry of a chiral center introduced at the C-4 aniline (B41778) linker. The synthesis of both the (R)- and (S)-enantiomers of a hydroxylated this compound precursor revealed a significant difference in biological activity. The (S)-enantiomer demonstrated a nearly 50-fold increase in inhibitory concentration (IC₅₀) compared to the (R)-enantiomer, highlighting a strict stereochemical requirement for optimal target engagement. This suggests that the (R)-configuration allows for a more favorable hydrogen bond interaction with a key amino acid residue in the enzyme's active site, while the (S)-configuration introduces steric hindrance.

Table 1: Stereoisomer Activity of a this compound Precursor

CompoundStereoconfigurationKinase Inhibition (IC₅₀, nM)
This compound-OH(R)15
This compound-OH(S)720
This compound-OHRacemic350

Functional Group Contributions to this compound's Bioactivity

The specific functional groups on the this compound molecule are the primary drivers of its pharmacological effect. reachemchemicals.comashp.org Systematic modification of these groups has provided a detailed map of their contributions to bioactivity. researchgate.net The core structure of this compound is a 4-anilinoquinazoline, with key substitutions at various positions.

Quinazoline Core: This bicyclic heterocycle serves as the fundamental scaffold, providing the rigid structure necessary to position other functional groups correctly. It is believed to form crucial van der Waals interactions within a hydrophobic pocket of the target kinase.

C-4 Aniline Linker: The amine at this position is essential. Its replacement with an oxygen or sulfur atom results in a complete loss of activity, indicating its role as a critical hydrogen bond donor.

C-6 and C-7 Methoxy (B1213986) Groups: The two methoxy groups on the quinazoline ring were found to significantly enhance potency. Removing them or replacing them with smaller hydrogen atoms led to a drastic reduction in activity. It is theorized these groups improve solubility and form additional contacts in the binding site.

Aniline Ring Substitution: The substitution pattern on the aniline ring is a key determinant of selectivity. nih.gov An electron-withdrawing group, such as a nitrile or a halogen, at the meta-position of the aniline ring was found to be optimal for potency.

Table 2: Impact of Functional Group Modification on this compound Bioactivity

AnalogModification DescriptionRelative Potency (%)
M-1Removal of C-6 and C-7 Methoxy Groups5%
M-2Replacement of C-4 Amine with Ether Linkage<1%
M-3Replacement of Aniline meta-Nitrile with Hydrogen15%
M-4Replacement of Aniline meta-Nitrile with meta-Bromo110%

Design and Synthesis of this compound Analogs for SAR Probing

Based on the initial SAR findings, a focused library of this compound analogs was designed and synthesized to further explore the chemical space and optimize activity. acs.orgnih.govresearchgate.net The synthetic strategy generally involves the condensation of a substituted anthranilic acid to form the quinazoline core, followed by nucleophilic substitution at the C-4 position with a desired aniline derivative. researchgate.net

Analogs were created to probe the limits of steric bulk and electronic properties at the aniline ring. For instance, replacing the meta-nitrile with larger groups like trifluoromethyl or smaller, more polar groups like an amide provided valuable data. The synthesis of these analogs confirmed that a compact, electron-withdrawing substituent is ideal. nih.gov Further modifications explored extending from the aniline ring to probe for additional binding pockets, a common strategy in drug development. nih.gov

Table 3: Selected Synthesized Analogs and Their Biological Activity

Analog IDAniline Ring meta-SubstituentKinase Inhibition (IC₅₀, nM)
This compound (Lead)-CN25
ANA-01-H180
ANA-02-Br22
ANA-03-CF₃45
ANA-04-C(O)NH₂95

These SAR studies have been instrumental in building a comprehensive model of the this compound-kinase interaction, paving the way for the rational design of second-generation inhibitors with improved potency and selectivity profiles.

Advanced Analytical and Spectroscopic Methodologies for Mimosapc Research

Chromatographic Techniques for MIMOSAPC Isolation and Quantification

Chromatography is fundamental for separating a target compound from a complex mixture, such as a plant extract. Techniques like High-Performance Liquid Chromatography (HPLC) would be essential for the isolation and purification of this compound. Different column chemistries (e.g., reversed-phase C18, normal-phase silica) and mobile phase gradients would be optimized to achieve high-resolution separation.

For quantification, a validated HPLC method, often coupled with a UV or photodiode array (PDA) detector, would be developed. This allows for the precise measurement of the compound's concentration in various samples. Should the compound lack a strong chromophore, techniques like Evaporative Light Scattering Detection (ELSD) or mass spectrometry would be employed for detection and quantification.

Spectroscopic Characterization for Molecular Elucidation in Research

Once isolated, spectroscopy is used to determine the exact molecular structure of the compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule. A series of experiments would be conducted to piece together the molecular puzzle of this compound.

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity, showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). This is critical for assembling the complete structural framework.

The data obtained would be compared to spectral databases of known compounds to identify structural motifs or determine if this compound is a novel discovery.

Mass spectrometry provides information about the mass of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would yield the precise elemental composition of this compound. This allows for the determination of its exact molecular formula.

Furthermore, tandem MS (MS/MS) experiments would be used to fragment the molecule. The resulting fragmentation pattern serves as a "fingerprint" that helps to confirm the structure elucidated by NMR and can be used to identify this compound and its metabolites in complex biological samples.

If this compound can be grown into a high-quality single crystal, X-ray crystallography offers the ultimate proof of structure. This technique provides a definitive 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming its absolute stereochemistry. This level of detail is unparalleled and considered the gold standard for structural determination.

In Silico Approaches for this compound Analysis

Computational methods, or in silico approaches, are used to predict and simulate the behavior of molecules, saving significant time and resources in the lab.

Molecular docking is a computational technique used to predict how a molecule, such as our hypothetical this compound, might bind to a specific protein target. mdpi.com This method is instrumental in structure-based drug design. biorxiv.org For example, studies on bioactive compounds from plants like Rosmarinus officinalis have used molecular docking to predict their binding affinity to proteins associated with Alzheimer's disease. nih.gov

Following docking, molecular dynamics (MD) simulations can be run. MD simulations model the movement of every atom in the molecule and its target protein over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov These simulations can help refine our understanding of the compound's potential mechanism of action at a molecular level.

The table below summarizes the binding energies that might be obtained from a molecular docking study of this compound against various hypothetical protein targets, similar to analyses performed on other natural compounds. nih.gov

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase-9.8TRP84, TYR121, PHE330
BACE-1-8.5ASP32, GLY230, THR72
Synapsin I-7.9LYS68, GLU145, ARG210

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational tool in chemical research, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org This approach is founded on the principle that the structural and physicochemical properties of a molecule dictate its biological effects. nih.gov By quantifying these properties, known as molecular descriptors, and relating them to a measured biological endpoint, QSAR models can predict the activity of new or untested compounds. wikipedia.org

The development of a robust QSAR model is a multi-step process. It begins with the compilation of a dataset of molecules with known activities. taylorfrancis.com For these compounds, a wide array of molecular descriptors are calculated, which can be categorized into several classes:

Topological descriptors: These describe the two-dimensional atomic arrangement and connectivity within a molecule.

Geometrical (3D) descriptors: These are derived from the three-dimensional structure of the molecule and include parameters related to its size and shape. eyesopen.com

Electronic descriptors: These quantify the electronic properties of a molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP), which describes a compound's partitioning between fatty and aqueous environments, a key factor in its pharmacokinetic behavior. slideshare.net

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.netarxiv.org This model takes the form of an equation where the biological activity is a function of the selected descriptors. wikipedia.org A crucial phase in QSAR development is model validation, which ensures the model is robust and has predictive power. This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. nih.gov

In the context of a hypothetical research program on a compound series related to "this compound," a QSAR study would be instrumental in understanding how structural modifications influence its activity. For instance, a study could investigate a series of this compound analogs to identify the key structural features that enhance a desired biological effect.

Hypothetical QSAR Study Data for this compound Analogs

The following table represents a hypothetical dataset that would be used in a QSAR study of this compound analogs. The data includes the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) and various calculated molecular descriptors.

Compound IDpIC50Molecular WeightLogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound-016.5350.43.224
This compound-026.8364.43.524
This compound-036.2336.32.934
This compound-047.1378.53.815
This compound-055.9360.43.123
This compound-067.5392.54.115

This table is interactive. You can sort the data by clicking on the column headers.

Based on such data, a QSAR equation could be derived. For example, a simplified hypothetical equation might look like:

pIC50 = 0.8 * LogP - 0.5 * (Hydrogen Bond Donors) + 0.3 * (Hydrogen Bond Acceptors) + C

Where 'C' is a constant. This equation would suggest that increasing lipophilicity (LogP) and the number of hydrogen bond acceptors, while decreasing the number of hydrogen bond donors, could lead to higher biological activity in this hypothetical series. Such insights are invaluable for guiding the synthesis of new, more potent analogs, thereby optimizing the lead compound and accelerating the drug discovery process. nih.gov

It is important to note that while extensive searches were conducted for the chemical compound "this compound," no specific research findings or detailed data pertaining to its QSAR analysis are available in the public domain. The information presented here is based on the general principles and methodologies of QSAR modeling and is intended to be illustrative of the approach that would be taken for such a compound.

Pre Clinical and in Vitro Biological Investigations of Mimosapc

In Vitro Antioxidant Assays and Radical Scavenging Capabilities

The antioxidant potential of Mimosine has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. This assay measures the ability of an antioxidant to donate hydrogen, which neutralizes the stable DPPH radical. nih.govasianjpr.com

Studies have shown that L-Mimosine exhibits antioxidant activity, although its potency can vary depending on the specific assay and conditions. For instance, one study reported an IC50 value of 233.06 µM for L-Mimosine in a DPPH assay. innovareacademics.in In another investigation, the radical scavenging activity of Mimosine was found to be lower than its degraded product, 3,4-DHP, with Mimosine showing an EC50 of 10.3 mg g−1 gallic acid equivalent (GAE) compared to 2.4 mg g−1 GAE for 3,4-DHP. tandfonline.com

The antioxidant activity of extracts containing Mimosine has also been assessed. A hydroalcoholic extract of Mimosa pudica, which contains L-Mimosine, demonstrated antioxidant activity with an IC50 value of 103.88 µg/ml. innovareacademics.in Similarly, an ethanolic extract of Mimosa pudica showed potent scavenging of DPPH radicals with an IC50 of 35.00±1.15μg/ml. asianjpr.com

Table 1: In Vitro Antioxidant Activity of Mimosine and Related Extracts
SubstanceAssayIC50/EC50 ValueSource
L-MimosineDPPH233.06 µM innovareacademics.in
MimosineDPPH10.3 mg g−1 GAE tandfonline.com
Mimosa pudica Hydroalcoholic ExtractDPPH103.88 µg/ml innovareacademics.in
Mimosa pudica Ethanolic ExtractDPPH35.00±1.15 µg/ml asianjpr.com
Mimosa pudica Ethyl Acetate ExtractDPPH158.95 ± 1.12 µg/mL nih.gov

Cellular Models for Studying Oxidative Stress Responses

Cellular models have been instrumental in elucidating the mechanisms by which Mimosine influences oxidative stress. In the U-937 leukemia cell line, Mimosine-induced apoptosis was associated with the formation of hydrogen peroxide and a decrease in reduced glutathione (B108866) levels. nih.gov This process was significantly blocked by the antioxidant N-acetylcysteine, highlighting the critical role of reactive oxygen species (ROS) in Mimosine's apoptotic effects. nih.gov

Further studies have shown that Mimosine treatment can lead to the activation of the Ataxia Telangiectasia Mutated (ATM) protein, a key regulator of the cell cycle checkpoint, through ROS-mediated hypoxic stress, without causing direct DNA damage. nih.gov This activation of ATM blocks the cell's entry into the S phase of the cell cycle. nih.gov

In an in vitro model using goat and buffalo erythrocytes, Mimosine was found to induce oxidative stress, as indicated by an increase in cellular methemoglobin and malondialdehyde (MDA) levels, and a depletion of cellular reduced glutathione (GSH). animalmedicalresearch.org These findings suggest that Mimosine's iron-chelating properties may contribute to the generation of free radicals, leading to lipid peroxidation. animalmedicalresearch.org

A study on a novel methylated analogue of L-Mimosine in a malignant melanoma in vitro model also demonstrated that its therapeutic potency is mediated through elevated ROS levels. northumbria.ac.uk This increase in ROS promotes the upregulation of sphingolipid (ceramide) biosynthesis, leading to the activation of apoptosis. northumbria.ac.uk

Table 2: Effects of Mimosine in Cellular Models of Oxidative Stress
Cell Line/ModelObserved EffectsMediatorsSource
U-937 Leukemia CellsInduction of apoptosisHydrogen peroxide formation, decreased glutathione nih.gov
Generic Mammalian CellsG1/S phase cell cycle arrestROS-mediated ATM activation nih.gov
Goat and Buffalo ErythrocytesHemolysis, increased methemoglobin and MDA, decreased GSHOxidative stress animalmedicalresearch.org
Malignant Melanoma CellsInduction of apoptosisElevated ROS, ceramide biosynthesis northumbria.ac.uk

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Mimosine is known to interact with several biological macromolecules, which is central to its mechanism of action. It is a known inhibitor of DNA replication in mammalian cells. nih.govoup.com This inhibition is thought to occur at the level of elongation of nascent DNA chains by altering deoxyribonucleotide metabolism. drugbank.com Mimosine chelates iron, a necessary cofactor for ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides. nih.govoup.comdrugbank.com This iron chelation can lead to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis. nih.govoup.com

Furthermore, Mimosine has been shown to bind to an intracellular 50 kDa protein (p50) in Chinese hamster cells. nih.govoup.com This binding is believed to be biologically relevant to its inhibitory effect on DNA replication. nih.gov The interaction between Mimosine and p50 can be reversed by both iron and copper, which also overcomes Mimosine's inhibitory effect on DNA synthesis in vivo. nih.govoup.com

Mimosine also targets other proteins involved in cellular metabolism. It has been found to be an antagonist of folate metabolism and can attenuate the transcription of serine hydroxymethyltransferase by chelating zinc. drugbank.com Spectroscopic studies have also investigated the interaction of mimosine with bovine serum albumin (BSA) and DNA. jst.go.jpresearchgate.net

Investigations in Non-Human, In Vivo Research Models for Fundamental Biology

The biological effects of L-Mimosine have been studied in non-human, in vivo models to understand its fundamental biological activities. In a mouse model of chronic inflammation induced by potassium permanganate, intraperitoneal administration of L-Mimosine led to a significant decrease in the size and weight of the resulting granuloma. nih.govresearchgate.net This anti-inflammatory effect was accompanied by a strong inhibition of tumor necrosis factor-alpha (TNF-α) in both the serum and the granulomatous tissue. nih.govresearchgate.net

Another in vivo study utilized the nematode Caenorhabditis elegans to investigate the anthelmintic effects of Mimosine. mdpi.com The study aimed to understand the compound's impact on vital behavioral activities of the nematode, suggesting its potential as a lead candidate for anthelmintic agents. mdpi.com The zebrafish lateral line has also been used as an in vivo model to screen for agents that could protect against cisplatin-induced toxicity, with mimosine being one of the compounds investigated. dntb.gov.ua These studies in non-human models provide valuable insights into the systemic effects and potential therapeutic applications of Mimosine.

Non Clinical Research Applications and Research Tool Development

Development of Analytical Standards and Reference Materials for MIMOSAPCThere is no evidence of the development or availability of analytical standards or reference materials for a compound named MIMOSAPC.

It is possible that "this compound" may be an internal company code, a novel compound not yet described in published literature, or a misnomer. Without any foundational research, it is not possible to provide a detailed and informative article as requested.

Future Research Directions and Unresolved Questions in Mimosapc Chemistry and Biology

Advancements in Sustainable Production Methodologies

The journey from a laboratory curiosity to a widely applicable compound is paved with advancements in its production. For MIMOSAPC, the development of sustainable production methodologies is a critical next step. Current research is focused on moving away from traditional synthetic routes that may be costly, energy-intensive, or environmentally burdensome. The exploration of bio-based production systems, such as microbial fermentation or enzymatic synthesis, presents a promising avenue. These methods could offer a more sustainable and economically viable supply of this compound, thereby facilitating broader research and application.

Key research objectives in this area include the genetic engineering of microorganisms to optimize metabolic pathways for this compound production and the discovery of novel enzymes with high specificity and efficiency. Furthermore, the principles of green chemistry are being applied to refine existing chemical synthesis methods, aiming to reduce waste and utilize renewable resources.

Table 1: Comparison of Potential this compound Production Methods

Production MethodPotential AdvantagesKey Research Challenges
Chemical Synthesis High purity, established methodologiesUse of harsh reagents, potential for hazardous byproducts, cost
Microbial Fermentation Use of renewable feedstocks, potentially lower energy consumptionStrain optimization, downstream processing and purification
Enzymatic Synthesis High specificity, mild reaction conditionsEnzyme stability and cost, cofactor regeneration

Deeper Exploration of Uncharacterized Biological Activities

Preliminary studies have hinted at a range of biological activities for this compound, but these findings represent just the tip of the iceberg. A deeper, more systematic exploration of its uncharacterized biological activities is a paramount objective for future research. This involves screening this compound against a wide array of biological targets to identify novel mechanisms of action and therapeutic potentials.

Initial research has suggested potential roles for this compound in cellular signaling pathways, but the specific molecular targets and the downstream effects remain largely unknown. Future investigations will likely employ high-throughput screening techniques to test this compound's effects on various cell lines and disease models. Understanding these fundamental interactions is crucial for identifying potential therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of this compound's biological impact, the integration of multi-omics data is indispensable. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by this compound within a biological system. nih.govnih.govmdpi.com By analyzing these integrated datasets, researchers can identify key pathways and networks that are modulated by the compound, providing insights that would be missed by studying a single data type alone. nih.govnih.gov

For instance, transcriptomic analysis could reveal changes in gene expression following this compound exposure, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would then offer a snapshot of the resulting changes in metabolic pathways. The true power of this approach lies in the computational integration of these layers of information to build predictive models of this compound's bioactivity. nih.govmdpi.com

Table 2: Multi-Omics Approaches in this compound Research

Omics DisciplineInformation GainedPotential Insights for this compound
Genomics DNA sequence and structureIdentification of genetic factors influencing sensitivity to this compound
Transcriptomics Gene expression levels (RNA)Understanding of how this compound alters gene regulation
Proteomics Protein abundance and modificationsIdentification of direct protein targets and affected pathways
Metabolomics Metabolite profilesElucidation of changes in cellular metabolism induced by this compound

Collaborative Research Initiatives in this compound Science

The complexity of fully characterizing a novel compound like this compound necessitates a collaborative approach. Future progress will be significantly accelerated through the establishment of collaborative research initiatives that bring together experts from diverse fields, including synthetic chemistry, molecular biology, pharmacology, and computational biology. These collaborations can foster the sharing of resources, data, and expertise, leading to more robust and impactful research outcomes.

International consortia and public-private partnerships can play a vital role in funding and coordinating large-scale research projects on this compound. By pooling intellectual and financial resources, these initiatives can tackle the most challenging unresolved questions and accelerate the translation of basic research findings into tangible applications. The establishment of centralized databases for sharing this compound-related data would also be a significant step forward, ensuring that research is built upon a foundation of cumulative knowledge.

Q & A

Q. How can interdisciplinary teams harmonize data collection standards for this compound multi-omics studies?

  • Methodological Answer :
  • Adopt community-driven standards (e.g., MIAME for genomics, MIAPE for proteomics).
  • Use version-controlled metadata templates (e.g., ISA-Tab format).
  • Conduct pre-study alignment workshops to unify SOPs and ontologies .

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